![molecular formula C14H18BrNO2 B3184689 Ethyl 5-bromo-2-(piperidin-1-yl)benzoate CAS No. 1131587-87-5](/img/structure/B3184689.png)
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate
Overview
Description
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The compound is a member of the benzoate family and is commonly used as a starting material for the synthesis of other complex molecules.
Scientific Research Applications
Synthesis and Biological Properties
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate and its derivatives have been explored for their synthesis and biological properties. In a study, the compound was synthesized and evaluated for antibacterial and antifungal activities. The research found that specific derivatives possess notable antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Enantiomeric Resolution and Simulation Studies
Another aspect of research on this compound involves its enantiomeric resolution and simulation. A study on the enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrated the use of Chiralpak IA column for resolution, providing insights into the chiral recognition mechanism and elution order of the stereomers (Ali et al., 2016).
Synthesis of CCR5 Antagonists
The compound has also been used in the synthesis of novel CCR5 antagonists, a class of molecules that are of interest in the context of HIV research. One study detailed the synthesis of a non-peptide CCR5 antagonist, using a multi-step reaction process and characterized its structure through spectral analysis (Bi, 2015).
Applications in Asymmetric Synthesis
The compound's derivatives have also been investigated in the context of asymmetric synthesis. Research has shown its utility in constructing chiral building blocks for the synthesis of various alkaloids. These studies provide valuable insights into new methodologies for asymmetric synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).
properties
IUPAC Name |
ethyl 5-bromo-2-piperidin-1-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHBBSQVYFJAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661122 | |
Record name | Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | |
CAS RN |
1131587-87-5 | |
Record name | Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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